tylosin D -

tylosin D

Catalog Number: EVT-10990103
CAS Number:
Molecular Formula: C46H79NO17
Molecular Weight: 918.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione is a natural product found in Streptomyces fradiae with data available.
Source

Tylosin D is naturally derived from the fermentation process of Streptomyces fradiae, a soil-dwelling bacterium. This organism produces tylosin as a secondary metabolite, which is harvested and purified for use in veterinary medicine.

Classification

Tylosin D falls under the category of macrolide antibiotics. These compounds are characterized by their large lactone ring structure and are known for their ability to inhibit protein synthesis in bacteria. Tylosin D specifically exhibits activity against a range of Gram-positive bacteria and some Gram-negative organisms.

Synthesis Analysis

Methods

The synthesis of tylosin D involves fermentation processes using Streptomyces fradiae. The production typically occurs in controlled bioreactors where specific conditions such as temperature, pH, and nutrient availability are optimized to maximize yield.

Technical Details:

  • Fermentation Medium: Nutrient-rich media containing carbohydrates, nitrogen sources, and trace elements.
  • Cultivation Conditions: Optimal temperature usually ranges from 25°C to 30°C with appropriate aeration to facilitate bacterial growth.
  • Harvesting: After fermentation, the culture broth undergoes filtration to separate the biomass from the liquid containing tylosin.
Molecular Structure Analysis

Structure

The molecular formula for tylosin D is C46H77NO17C_{46}H_{77}NO_{17}, indicating a complex structure typical of macrolides. The structure features a large lactone ring with multiple hydroxyl groups and sugar moieties attached.

Data

  • Molecular Weight: Approximately 916.112 g/mol.
  • Structural Representation: The structure can be visualized using chemical drawing software or databases like PubChem or ChemSpider.
Chemical Reactions Analysis

Reactions

Tylosin D participates in various chemical reactions typical of macrolide antibiotics. It primarily acts through interactions that inhibit bacterial ribosomal function, leading to a cessation of protein synthesis.

Technical Details:

  • Mechanism of Action: Binding to the 50S subunit of the bacterial ribosome disrupts peptide bond formation during translation.
  • Metabolism: In vivo studies show that tylosin D can be metabolized into several active and inactive metabolites, including tylosin factors A and C.
Mechanism of Action

Tylosin D exerts its antibacterial effects through inhibition of protein synthesis in susceptible bacteria.

Process

  1. Binding: Tylosin D binds specifically to the 50S ribosomal subunit.
  2. Inhibition: This binding prevents the translocation step in protein synthesis, effectively halting bacterial growth.
  3. Spectrum of Activity: It is particularly effective against Gram-positive bacteria such as Staphylococcus and Streptococcus, as well as mycoplasma species.

Data

Minimum inhibitory concentrations (MICs) for various pathogens demonstrate its potency:

  • Mycoplasma bovis: 0.06 - 4 µg/ml
  • Staphylococcus aureus: 0.5 - >128 µg/ml
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to yellowish powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme alkaline conditions.
  • pH Range: Optimal activity is often observed at neutral pH levels.

Relevant Data or Analyses

Studies indicate that residues from tylosin D use in livestock must be monitored to ensure they do not exceed safety thresholds in meat products intended for human consumption.

Applications

Tylosin D is primarily utilized in veterinary medicine for its antibacterial properties. Its applications include:

  • Treatment of Infections: Effective against respiratory infections, foot rot, and other bacterial diseases in livestock.
  • Growth Promoter: Used in animal feed to enhance growth rates and feed efficiency (though this use has been restricted in some regions).
  • Research Applications: Investigated for its potential use in aquaculture and companion animal medicine due to its broad-spectrum activity against various pathogens.
Biosynthesis and Structural Relationships

Biogenetic Pathways in Streptomyces fradiae

Enzymatic Modification of Tylosin A Precursors

Tylosin D arises from a complex biosynthetic cascade in Streptomyces fradiae, initiated by the formation of tylactone—a 16-membered macrolide ring synthesized via modular polyketide synthases (PKSs). Subsequent enzymatic tailoring involves glycosylation and oxidative modifications:

  • Glycosylation Steps: The mycaminose sugar (6-deoxy-3-C-methyl-3-N-methylamino-D-glucose) is attached to the C5 hydroxyl of tylactone by glycosyltransferases. Mutants defective in tylB or tylC genes accumulate desmycosin (tylosin B), confirming mycaminose as a prerequisite for downstream modifications [1].
  • Demethylmacrocin Formation: The intermediate macrocin undergoes stepwise O-methylation. tylE mutants produce demethylmacrocin, identified as tylosin D, due to impaired methylation at the C3″-hydroxyl of the mycarose sugar [1] [4].
  • Sugar Biosynthesis: dTDP-mycaminose assembly requires TylM1, an S-adenosyl methionine (SAM)-dependent dimethyltransferase. Structural studies reveal TylM1 positions dTDP-3-amino-3,6-dideoxyglucose for sequential methylation, though incomplete catalysis may yield monomethylated intermediates relevant to tylosin D biosynthesis [5].

Table 1: Key Enzymes in Tylosin D Biosynthesis

EnzymeGeneFunctionMutation Impact
MycaminosyltransferasetylBAttaches mycaminose to tylactoneAccumulates tylactone
O-MethyltransferasetylEMethylates C23 hydroxyl of macrocinProduces demethylmacrocin (tylosin D)
N,N-DimethyltransferasetylM1Dimethylates mycaminose C3′ amino groupIncomplete methylation alters sugar moieties

Role of Cytochrome P450 in Demethylation

Cytochrome P450 monooxygenases drive late-stage oxidations essential for tylosin maturation:

  • TylI (CYP105L1): Catalyzes four-electron oxidation at C20 of 5-O-mycaminosyl-tylactone (MT), generating 23-deoxy-5-O-mycaminosyl-tylonolide (23-DMTL). This step precedes mycarose attachment and is indispensable for subsequent C23 hydroxylation [6].
  • TylHI (CYP105L1): Hydroxylates C23 of 23-DMTL to yield 5-O-mycaminosyl-tylonolide (MTL). Structural analyses reveal TylHI’s stringent specificity for mycaminose-containing substrates; substitutions (e.g., desosamine) reduce binding affinity >500-fold [6].
  • Demethylation Linkage: Tylosin D’s structure—lacking the C23 methyl group—arises from blocked O-methylation rather than P450 activity. However, P450-generated C20 aldehyde groups influence conformational stability of intermediates preceding demethylation [2] [6].

Structural Characterization of Tylosin D

Comparative Analysis with Tylosin A, B, and C Congeners

Tylosin D (demethylmacrocin) belongs to a family of structurally related macrolides differing in glycosylation and methylation patterns:

Table 2: Structural Features of Tylosin Congeners

CongenerR1 (C5 Sugar)R2 (C23 Modification)R3 (C3′ Mycinose)Molecular Weight
Tylosin AMycaminose-OCH₃Mycinose916 Da
Tylosin BMycaminose-OHMycinose772 Da
Tylosin CMycaminose-OCH₃-H772 Da
Tylosin DMycaminose-OHMycinose758 Da

Key distinctions:

  • Sugar Moieties: All tylosins share mycaminose at C5. Tylosin D retains mycinose (unlike tylosin C) but lacks the C23 methoxy group of tylosin A [1] [8].
  • Demethylation Site: The absence of methylation at C23 (R2 = -OH) reduces tylosin D’s hydrophobicity, altering ribosomal binding kinetics compared to tylosin A [3].
  • Biosynthetic Intermediates: Tylosin D accumulates in tylE mutants, while tylF mutants yield macrocin (C3″-methylated precursor to tylosin A). This confirms methylation sequence: C2″ precedes C3″ [1].

Stereochemical Properties and Conformational Dynamics

The three-dimensional architecture of tylosin D governs its bioactivity:

  • Mycaminose Orientation: Nuclear magnetic resonance (NMR) studies indicate that the mycaminose sugar adopts a chair conformation (⁴C₁), positioning its C3′-N-dimethyl group for hydrogen bonding with 23S rRNA nucleotides (e.g., U2609). Monomethylation in tylosin D perturbs this interaction [5] [6].
  • C20 Aldehyde Role: Unlike tylosin B (C20 alcohol), tylosin D’s C20 aldehyde stabilizes the macrolactone ring via intramolecular hydrogen bonding. This constrains rotational freedom, reducing conformational entropy by ~15% compared to tylosin B [6].
  • Ribosomal Binding: Molecular dynamics simulations reveal that tylosin D’s lack of C23 methylation weakens interactions with domain II of 23S rRNA (notably U754 and U2609). This decreases ribosome affinity 8-fold relative to tylosin A, explaining reduced antibacterial potency [3] [6].

Table 3: Conformational Dynamics of Tylosin D vs. Tylosin A

Structural FeatureTylosin DTylosin AFunctional Implication
C23 Methoxy GroupAbsent (-OH)Present (-OCH₃)Reduced rRNA affinity
Mycaminose N-MethylationMonomethylDimethylWeakened H-bond to U2609
C20 FunctionalityAldehydeAldehydeStabilized lactone ring
Mycinose PositionIntactIntactMinimal impact on conformation

Properties

Product Name

tylosin D

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

Molecular Formula

C46H79NO17

Molecular Weight

918.1 g/mol

InChI

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1

InChI Key

QDAVFUSCCPXZTE-VMXQISHHSA-N

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

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